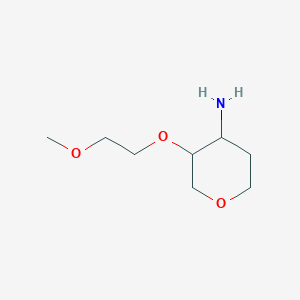

3-(2-Methoxyethoxy)oxan-4-amine

Description

Contextualization within Oxane and Aminotetrahydropyran Chemistry

The core of 3-(2-Methoxyethoxy)oxan-4-amine is an oxane ring, a saturated six-membered heterocycle containing one oxygen atom. wikipedia.orgnih.gov The preferred IUPAC name for the parent ring, tetrahydropyran (B127337), is now oxane. wikipedia.org Oxane derivatives are prevalent in nature, forming the basis of pyranose sugars like glucose. wikipedia.org In synthetic chemistry, the tetrahydropyran (THP) moiety is frequently employed as a protecting group for alcohols. wikipedia.org

The compound also belongs to the aminotetrahydropyran class of molecules, which are tetrahydropyran rings bearing an amine substituent. chemspider.comnih.gov The tetrahydropyran ring is a common three-dimensional scaffold found in numerous marketed drugs. chemicalbook.com The presence of the amine group on the oxane ring introduces a site of basicity and nucleophilicity, significantly influencing the molecule's chemical behavior and potential biological activity. solubilityofthings.commasterorganicchemistry.com

Significance of Ether and Amine Functional Groups in Organic Synthesis and Medicinal Chemistry Scaffolds

The chemical personality of this compound is largely dictated by its two key functional groups: the ether and the amine.

Ether Group: The 2-methoxyethoxy side chain introduces an ether linkage. Ethers are generally unreactive, which makes them excellent solvents for a wide range of chemical reactions. fsu.edubritannica.com However, the oxygen atom in an ether can form hydrogen bonds with suitable donors, influencing the molecule's solubility and how it interacts with biological targets. britannica.com The presence of multiple ether linkages, as seen in related compounds like Tris[2-(2-methoxyethoxy)ethyl]amine, can be utilized in phase-transfer catalysis. sigmaaldrich.comtcichemicals.com

Amine Group: The primary amine group (-NH2) is a site of significant chemical reactivity. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, allowing it to participate in a wide array of chemical transformations. solubilityofthings.com Amines are crucial functional groups in a vast number of pharmaceuticals, including well-known drugs like morphine and codeine. masterorganicchemistry.com The ability of primary amines to form hydrogen bonds also impacts their physical properties, such as boiling point and water solubility. masterorganicchemistry.com

Overview of Research Trajectories for Novel Heterocyclic Compounds

The exploration of novel heterocyclic compounds remains a vibrant and rapidly evolving area of chemical research. mdpi.com Key trends include the development of efficient and sustainable synthetic methodologies, often employing catalysis to construct complex molecular architectures. numberanalytics.comnumberanalytics.com There is a continuous search for new applications of heterocyclic compounds in diverse fields such as medicine, agriculture, and materials science. numberanalytics.com In medicinal chemistry, the focus is often on designing and synthesizing novel heterocycles with specific biological activities to address unmet medical needs. mdpi.comresearchgate.net The structural diversity and inherent reactivity of heterocyclic compounds make them privileged scaffolds in drug discovery. researchgate.net

Interactive Data Tables

Chemical Properties of Parent Scaffolds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Oxane (Tetrahydropyran) | C5H10O | 86.134 | Saturated six-membered ring with one oxygen atom. wikipedia.orgnih.gov |

| oxan-4-amine (4-Aminotetrahydropyran) | C5H11NO | 101.15 | Oxane ring with a primary amine substituent. chemspider.comnih.gov |

Research Focus on Heterocyclic Compounds

| Research Area | Key Objectives |

| Synthetic Methodology | Development of efficient, sustainable, and catalytic methods for synthesis. numberanalytics.comnumberanalytics.com |

| Medicinal Chemistry | Design and discovery of novel bioactive compounds for therapeutic applications. mdpi.comresearchgate.net |

| Materials Science | Exploration of new applications in areas like nanotechnology and functional materials. numberanalytics.comnumberanalytics.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7(8)9/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZROIGTYSWPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Synthetic Transformations of 3 2 Methoxyethoxy Oxan 4 Amine

Amine Functional Group Modification

The primary amine at the C-4 position of the oxane ring is a nucleophilic center that readily participates in a variety of chemical reactions. This allows for the introduction of diverse substituents, profoundly altering the physicochemical properties of the parent molecule.

Acylation of the primary amine of 3-(2-methoxyethoxy)oxan-4-amine with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, can yield the corresponding N-acylated derivatives. These reactions are typically high-yielding and proceed under mild conditions. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides, which are known for their chemical stability and potential biological activities.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-(3-(2-methoxyethoxy)oxan-4-yl)acetamide | Triethylamine, Dichloromethane, 0 °C to rt |

| Benzoyl chloride | N-(3-(2-methoxyethoxy)oxan-4-yl)benzamide | Pyridine, 0 °C to rt |

| Methanesulfonyl chloride | N-(3-(2-methoxyethoxy)oxan-4-yl)methanesulfonamide | Triethylamine, Dichloromethane, 0 °C to rt |

| p-Toluenesulfonyl chloride | N-(3-(2-methoxyethoxy)oxan-4-yl)-4-methylbenzenesulfonamide | Pyridine, 0 °C to rt |

The introduction of alkyl groups onto the amine can be achieved through direct alkylation with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled approach for the synthesis of mono-alkylated products is reductive amination. sigmaaldrich.comchemicalbook.com This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting this compound with an aldehyde or ketone. Subsequent reduction of this intermediate with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), furnishes the desired N-alkylated amine. chemicalbook.com This method is highly versatile and allows for the introduction of a wide range of substituents.

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH3CN | N-methyl-3-(2-methoxyethoxy)oxan-4-amine |

| Acetaldehyde | NaBH(OAc)3 | N-ethyl-3-(2-methoxyethoxy)oxan-4-amine |

| Acetone | NaBH3CN | N-isopropyl-3-(2-methoxyethoxy)oxan-4-amine |

| Benzaldehyde | NaBH(OAc)3 | N-benzyl-3-(2-methoxyethoxy)oxan-4-amine |

The primary amine of this compound can be readily converted into a variety of other important functional groups, including amides, ureas, and carbamates. Amide formation is typically achieved through coupling with a carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

Ureas can be synthesized by reacting the amine with an isocyanate or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. Carbamates are typically prepared by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base.

Given that the this compound scaffold possesses stereocenters, the stereospecific functionalization of the amine group is a critical consideration for applications where specific stereoisomers are required. Chiral resolving agents can be employed to separate diastereomeric salts formed with chiral acids. Alternatively, stereoselective synthetic routes can be designed to favor the formation of a particular stereoisomer. While no specific literature exists for the stereospecific functionalization of this exact molecule, general principles of asymmetric synthesis can be applied.

Ether Functional Group Transformations

The ether linkage in the 2-methoxyethoxy side chain offers another site for chemical modification, although it is generally less reactive than the primary amine.

Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). bldpharm.comnih.gov This would likely lead to the formation of a diol, cleaving both the methoxy (B1213986) and the ethoxy ether linkages. Selective cleavage of the terminal methyl ether could potentially be achieved under more controlled conditions, but would require careful optimization.

Following ether cleavage, the resulting hydroxyl groups can be re-etherified using a variety of methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide to form a new ether linkage. This strategy allows for the introduction of different alkyl or aryl groups at the ether position, further diversifying the molecular structure.

Oxidation and Reduction Pathways of the Ether Linkage

The ether linkage in this compound is a key site for chemical modification through oxidation and reduction reactions. These transformations can alter the compound's physical and chemical properties, leading to novel derivatives.

Oxidation of the Ether Linkage:

Oxidative cleavage of ethers is a known transformation in organic synthesis, often requiring an oxidative mechanism as ethers are generally resistant to hydrolysis at physiological pH. nih.gov For aliphatic ethers, such as the methoxyethoxy group in the target molecule, oxidation can be achieved using various reagents. While direct oxidation of the ether linkage to form a ketone at the secondary carbon has been reported, this often requires specific conditions and catalysts. acs.org A more common outcome of ether oxidation is the formation of lactones from cyclic ethers through selective aerobic oxidation. rsc.org For instance, gold nanoparticles supported on ceria (Au/CeO₂) have been shown to be effective catalysts for the selective oxidation of cyclic ethers to lactones using molecular oxygen as a benign oxidant. rsc.org This process involves the activation of the C(sp³)–H bond adjacent to the ether oxygen. rsc.org

Another approach involves the use of fungal peroxygenases, which can catalyze the H₂O₂-dependent cleavage of ethers like tetrahydrofuran, resulting in ring-opened products. nih.gov This enzymatic approach offers a high degree of selectivity under mild conditions. nih.gov

Reduction of the Ether Linkage:

The reduction of ether linkages, particularly in aliphatic systems, can be challenging. However, certain methodologies have been developed to achieve this transformation. One common strategy is the reductive cleavage of the C–O bond using strong acids. libretexts.org This process typically involves protonation of the ether oxygen to create a good leaving group, followed by nucleophilic attack. libretexts.org The specific outcome of the reaction (S\N2, S\N1, or E1) depends on the structure of the ether and the reaction conditions. libretexts.org

Catalytic reduction methods have also been explored. For example, the combination of a Lewis acid like TiCl₄ with a reducing agent such as BH₃-NH₃ can facilitate the deoxygenation of esters to ethers. organic-chemistry.orgapexmolecular.com While this is a method for ether synthesis, the underlying principles of C-O bond cleavage and reduction could potentially be adapted for ether cleavage. Similarly, systems employing hydrosilanes in the presence of catalysts like InBr₃ have been used for the reductive conversion of esters to ethers. organic-chemistry.org The reduction of benzylic ethers can be accomplished via hydrogenation with palladium on carbon (H₂/Pd-C), leading to cleavage of the ether bond. youtube.com

| Transformation | Reagent/Catalyst | Potential Product Type | Reference |

| Oxidation | Au/CeO₂, O₂ | Lactone | rsc.org |

| Oxidation | Fungal Peroxygenase, H₂O₂ | Ring-opened aldehyde/alcohol | nih.gov |

| Reduction | Strong Acid (e.g., HBr, HI) | Alcohol and Alkyl Halide | libretexts.org |

| Reduction | H₂/Pd-C (for benzylic ethers) | Alkane and Alcohol | youtube.com |

Pyrane Ring System Modifications

The oxane (tetrahydropyran) ring of this compound provides a robust platform for a variety of modifications, including substitutions, ring expansion, and contraction, as well as the introduction of chirality.

Electrophilic and Nucleophilic Substitutions on the Oxane Ring

The saturated nature of the oxane ring makes it generally less reactive towards electrophilic aromatic substitution. youtube.com However, electrophilic substitution can occur on heterocyclic rings, with the reactivity and regioselectivity being highly dependent on the nature of the heterocycle and any existing substituents. youtube.comlibretexts.org For a six-membered ring like oxane, the heteroatom tends to pull electron density from the ring, making it electron-poor and generally unreactive towards electrophiles. youtube.com

Nucleophilic substitution reactions on the oxane ring are more common, particularly at positions activated by a leaving group. nih.gov The stereochemical outcome of these reactions is often influenced by the conformation of the ring and the nature of the substituents. nih.gov For instance, in substituted septanoses (seven-membered rings), the stereoselectivity of nucleophilic substitution is often high due to the influence of alkoxy groups at other positions on the ring. nih.gov While oxane rings have less ring strain than smaller cyclic ethers like oxetanes, powerful nucleophiles such as organolithium reagents can still induce ring-opening. youtube.com The presence of the amine group at the 4-position of the target molecule could also influence the reactivity of the ring towards both electrophiles and nucleophiles. Intramolecular nucleophilic substitution is also a powerful tool for forming heterocyclic rings, and the principles governing these reactions, such as transition state requirements for S\N2 reactions, are well-established. youtube.com

| Reaction Type | General Reagents | Key Considerations | Reference |

| Electrophilic Substitution | Strong Electrophiles | Generally low reactivity for saturated oxane rings. | youtube.com |

| Nucleophilic Substitution | Organometallics, Hydrides | Can lead to ring-opening or substitution at activated positions. | youtube.comstackexchange.com |

Ring Expansion and Contraction Methodologies for Oxanes

The modification of the oxane ring size through expansion or contraction can lead to novel heterocyclic scaffolds.

Ring Expansion:

Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement. wikipedia.org While this is not directly applicable to the oxane ring itself, if the amine at C-4 were to be converted to a ketone, such a rearrangement could be envisioned. Another strategy involves the reaction of oxetane (B1205548) derivatives with carbonyl compounds in the presence of Lewis acids to yield acetals with ring expansion. rsc.org Furthermore, carbocation rearrangements can also lead to ring expansion, for example, the expansion of a cyclobutane (B1203170) ring to a cyclopentane (B165970) ring. youtube.com

Ring Contraction:

Ring contraction of saturated heterocycles, including tetrahydropyran (B127337) derivatives, has been achieved through visible light-mediated reactions of α-acylated derivatives. nih.gov This method provides access to skeletally diverse, smaller heterocyclic systems. nih.gov Another approach involves a nitrite-catalyzed ring contraction of substituted tetrahydropyrans via dehydrogenative dual functionalization, yielding 2-acyltetrahydrofurans. acs.org

| Methodology | Starting Material Type | Product Type | Reference |

| Ring Expansion | Oxetane derivatives | Acetals | rsc.org |

| Ring Contraction | α-Acylated Tetrahydropyrans | Substituted Tetrahydrofurans | nih.gov |

| Ring Contraction | Substituted Tetrahydropyrans | 2-Acyltetrahydrofurans | acs.org |

Introduction of Chirality and Stereochemical Control

Introducing chirality and controlling the stereochemistry of the oxane ring are crucial for the synthesis of enantiomerically pure compounds. khanacademy.orgchiralpedia.comwikipedia.org The synthesis of substituted tetrahydropyrans with high stereoselectivity is an active area of research. organic-chemistry.orgyork.ac.ukresearchgate.net

Several strategies can be employed to achieve stereochemical control. The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, is a powerful method for constructing 2,6-disubstituted tetrahydropyran rings. ntu.edu.sg The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions. ntu.edu.sg

Another approach is the stereoselective synthesis of tetrahydropyran-3-ones through the rearrangement of oxonium ylides generated from metal carbenoids. researchgate.net Furthermore, the use of chiral auxiliaries or catalysts in reactions involving the oxane ring can lead to the formation of one enantiomer in excess. nih.gov For example, in gold-catalyzed enyne cycloisomerization, a hydrogen bond between a chiral ligand and a hydroxyl group on the substrate can provide the necessary stereochemical control. acs.org The principles of stereoselective synthesis, including the use of chiral enolates and controlling reaction conditions, can be applied to create specific stereoisomers of derivatives of this compound. youtube.com

| Method | Key Principle | Typical Outcome | Reference |

| Prins Cyclization | Cyclization of homoallylic alcohols and aldehydes | Stereoselective formation of substituted tetrahydropyrans | ntu.edu.sg |

| Oxonium Ylide Rearrangement | Rearrangement of ylides from metal carbenoids | Stereoselective synthesis of tetrahydropyran-3-ones | researchgate.net |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., gold complexes) | Enantioselective cyclization reactions | acs.org |

| Chiral Auxiliaries | Covalent attachment of a chiral group | Diastereoselective transformations | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and conformational preferences of 3-(2-Methoxyethoxy)oxan-4-amine in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete picture of the molecule's structure.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts (δ) of the protons on the oxane ring are influenced by the electronegativity of the adjacent oxygen atom and the methoxyethoxy and amine substituents. The protons on the carbon bearing the amine group (C4) and the methoxyethoxy group (C3) are expected to show characteristic shifts. The multiplicity of the signals, determined by spin-spin coupling, reveals the number of adjacent protons, helping to establish the connectivity within the molecule.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the carbon atoms in the oxane ring, the methoxyethoxy side chain, and the amine group provide further evidence for the molecular framework. Carbons bonded to the electronegative oxygen and nitrogen atoms will appear at lower field (higher ppm values).

2D NMR Spectroscopy:

To resolve ambiguities and confirm assignments made from 1D spectra, a variety of 2D NMR techniques are utilized. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the H-C-C-H connectivities throughout the molecule. This is crucial for tracing the proton network within the oxane ring and the methoxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting the methoxyethoxy side chain to the oxane ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly valuable for determining the relative stereochemistry and preferred conformation of the substituents on the oxane ring. For instance, the observation of a NOE between the proton at C4 and a proton at C3 would suggest a cis relationship between the amine and methoxyethoxy groups. Conformational analysis of substituted oxanes often reveals a preference for a chair conformation, and NOESY data can help determine whether the substituents occupy axial or equatorial positions. kfupm.edu.sacapes.gov.br

Conformational Analysis:

The oxane ring of this compound is expected to exist predominantly in a chair conformation to minimize steric strain. The substituents (the methoxyethoxy group at C3 and the amine group at C4) can be in either axial or equatorial positions. The coupling constants (J-values) obtained from the ¹H NMR spectrum, particularly the vicinal coupling constants between protons on the oxane ring, can provide quantitative information about the dihedral angles and thus the ring conformation and the orientation of the substituents. nih.govauremn.org.br The relative populations of different conformers can also be determined, often influenced by solvent and temperature. nih.gov

Interactive ¹H NMR Data Table (Hypothetical Data)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.80 - 3.95 | m | 2H | O-CH ₂ (oxane ring) |

| 3.65 | t | 2H | -OCH ₂CH₂OCH₃ |

| 3.55 | t | 2H | -OCH₂CH ₂OCH₃ |

| 3.40 | s | 3H | -OCH ₃ |

| 3.20 - 3.30 | m | 1H | CH -N |

| 3.00 - 3.15 | m | 1H | CH -O |

| 1.50 - 1.90 | m | 4H | CH ₂ (oxane ring) |

| 1.20 | br s | 2H | NH ₂ |

Interactive ¹³C NMR Data Table (Hypothetical Data)

| Chemical Shift (ppm) | Assignment |

| 78.5 | C -O (C3) |

| 71.9 | -OC H₂CH₂OCH₃ |

| 70.4 | -OCH₂C H₂OCH₃ |

| 68.0 | O-C H₂ (oxane ring) |

| 59.0 | -OC H₃ |

| 51.2 | C -N (C4) |

| 33.8 | C H₂ (oxane ring) |

| 28.5 | C H₂ (oxane ring) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, and to gain structural information through the analysis of its fragmentation patterns. uga.edu

Molecular Formula Confirmation:

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass of this compound (C₈H₁₇NO₃) can be compared to the experimentally measured mass to confirm its elemental composition.

Fragmentation Pattern Analysis:

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can help to elucidate the structure. For this compound, characteristic fragmentation pathways for cyclic ethers and amines would be expected. nsf.govnih.govmiamioh.edu

Key fragmentation processes may include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine or the oxygen atom of the ether is a common fragmentation pathway. miamioh.edu Loss of an alkyl radical from the carbon adjacent to the amine is a likely event.

Ring cleavage: The oxane ring can undergo cleavage, often initiated by the ionization of the ring oxygen. This can lead to the formation of various open-chain fragments. nih.gov

Loss of the methoxyethoxy side chain: Cleavage of the C-O bond connecting the methoxyethoxy group to the oxane ring can result in a significant fragment ion corresponding to the loss of a C₃H₇O₂ radical.

Loss of small neutral molecules: The loss of small, stable molecules such as water (H₂O) or ammonia (B1221849) (NH₃) from the molecular ion can also be observed. fiveable.me

The analysis of these fragmentation patterns provides corroborating evidence for the structure determined by NMR spectroscopy.

Interactive Mass Spectrometry Data Table (Hypothetical Data)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 175.12 | 15 | [M]⁺ |

| 158.10 | 5 | [M - NH₃]⁺ |

| 144.09 | 40 | [M - OCH₃]⁺ |

| 116.08 | 100 | [M - CH₂OCH₂CH₂OCH₃]⁺ |

| 100.07 | 65 | [Oxane ring fragment]⁺ |

| 73.06 | 30 | [CH₂OCH₂CH₂O]⁺ |

| 59.04 | 50 | [CH₂OCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. vscht.cz The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, ether, and alkane functionalities.

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the alkane portions of the oxane ring and the methoxyethoxy side chain will appear in the region of 2850-3000 cm⁻¹.

C-O Stretching: Strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages in the oxane ring and the methoxyethoxy group will be present in the fingerprint region, typically between 1050-1250 cm⁻¹. udayton.edu

N-H Bending: The bending vibration of the N-H bond of the primary amine is expected to be observed around 1590-1650 cm⁻¹.

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region (around 1700 cm⁻¹), confirms the absence of these functional groups.

Interactive IR Spectroscopy Data Table (Hypothetical Data)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380, 3310 | Medium, Medium | N-H stretch (primary amine) |

| 2925, 2855 | Strong, Strong | C-H stretch (alkane) |

| 1595 | Medium | N-H bend (primary amine) |

| 1450 | Medium | C-H bend (alkane) |

| 1120 | Strong | C-O stretch (ether) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.govmdpi.commdpi.com This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic positions.

For this compound, a successful X-ray crystallographic analysis would unequivocally establish:

Connectivity: The precise arrangement of all atoms and bonds in the molecule.

Bond lengths and angles: Highly accurate measurements of all bond lengths and angles, which can provide insights into ring strain and electronic effects. acs.org

Conformation: The exact chair conformation of the oxane ring and the torsion angles of the methoxyethoxy side chain in the solid state. It would also reveal the axial or equatorial orientation of the substituents.

Absolute Stereochemistry: For a chiral molecule, anomalous dispersion methods can be used to determine the absolute configuration of all stereocenters (at C3 and C4) without ambiguity.

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals information about intermolecular forces such as hydrogen bonding (e.g., involving the amine group and the ether oxygens) and van der Waals interactions, which stabilize the crystal structure. nih.govresearchgate.net

While obtaining suitable crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Since this compound possesses two stereocenters (at C3 and C4), it can exist as a mixture of enantiomers and diastereomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a valuable technique for determining the enantiomeric excess (ee) of a chiral sample. nih.govbohrium.comnih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule.

Application to this compound:

While the native molecule may not have strong chromophores absorbing in the accessible UV-Vis range, derivatization of the primary amine group with a chromophoric reagent can be employed. nih.gov This introduces a strong chromophore whose ECD signal will be influenced by the adjacent stereocenters.

The process typically involves:

Derivatization: Reacting the amine with a chiral or achiral chromophoric derivatizing agent to form a new compound with a strong UV-Vis absorption.

ECD Measurement: Recording the ECD spectrum of the derivatized product. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer.

Correlation and Quantification: By comparing the ECD spectrum of an unknown sample to that of a known standard of a single enantiomer, the enantiomeric excess can be determined. rsc.org Computational methods can also be used to predict the ECD spectrum for each enantiomer, aiding in the assignment of the absolute configuration.

This technique is particularly useful for the rapid screening of samples and for quality control in asymmetric synthesis. bohrium.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

DFT is a versatile method for exploring the reactivity of molecules like 3-(2-Methoxyethoxy)oxan-4-amine. By mapping the potential energy surface of a reaction, DFT can identify the most likely pathways, the structures of transition states, and the activation energies required for a reaction to occur. rsc.org For instance, DFT calculations could be used to study the autoxidation of the oxane ring, a process known to occur in cyclic ethers like tetrahydropyran (B127337) (THP). rsc.org Such studies predict energy barriers for processes like hydrogen abstraction, providing a quantitative measure of reactivity. rsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) can further explain the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

A hypothetical DFT study on the N-acetylation of this compound could yield data on the reaction's energetics, as illustrated in the table below.

| Parameter | Calculated Value (kcal/mol) | Significance |

| ΔE (Reaction Energy) | -15.2 | Indicates an exothermic and thermodynamically favorable reaction. |

| ΔG‡ (Activation Energy) | +12.5 | Represents the energy barrier that must be overcome for the reaction to proceed. |

| Transition State (TS) | C-N bond: 2.1 Å | Characterizes the geometry of the highest energy point along the reaction coordinate, showing a partial bond formation between the amine nitrogen and the acetyl carbon. |

This table is illustrative and based on typical values for similar reactions.

The flexible nature of the oxane ring and the methoxyethoxy side chain in this compound means it can exist in multiple three-dimensional arrangements, or conformations. ijpsr.com Conformational analysis is crucial as the shape of a molecule often dictates its biological activity and physical properties. ijpsr.com The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. utdallas.edulibretexts.org Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to avoid unfavorable 1,3-diaxial interactions. utdallas.edu

Theoretical calculations can determine the relative energies of different conformers, identifying the most stable, low-energy structures (energetic minima). For this compound, the key conformational questions involve the chair conformation of the oxane ring and the orientation of the two substituents.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Chair (Equatorial Amine, Equatorial Methoxyethoxy) | 0.00 | ~75% | Both bulky substituents occupy equatorial positions, minimizing steric strain. |

| Chair (Axial Amine, Equatorial Methoxyethoxy) | +1.5 | ~15% | The smaller amine group in the axial position introduces some steric clash. |

| Chair (Equatorial Amine, Axial Methoxyethoxy) | +2.5 | ~8% | The larger methoxyethoxy group in the axial position is less favorable. |

| Twist-Boat Conformations | > +5.0 | <2% | Significantly higher in energy and less populated. |

This table presents hypothetical data for this compound based on established principles of conformational analysis for substituted cyclohexanes and tetrahydropyrans. utdallas.edulibretexts.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a "computational microscope" to view the molecule in motion. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound would behave over time in a realistic environment, such as in a solvent like water. nih.govacs.org

These simulations can show how the molecule flexes and changes its conformation, and how it interacts with surrounding solvent molecules. nih.gov For example, MD can be used to study the formation of hydrogen bonds between the amine group and water, or the solvation of the ether linkages. acs.org Such simulations are invaluable for understanding how the molecule behaves in a biological context or in a solution-phase reaction. nih.govnih.gov

Docking Studies and Ligand-Target Interaction Modeling

If this compound is being investigated for potential biological activity, molecular docking is a key computational technique. nih.govbiorxiv.org Docking predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, such as a protein receptor or enzyme. upenn.edunih.gov The process involves sampling many possible binding poses and scoring them based on their predicted binding affinity. biorxiv.org

For a compound like this, the amine group could form a salt bridge with an acidic residue (like aspartic or glutamic acid) in a binding site, while the ether oxygens could act as hydrogen bond acceptors. upenn.edu Docking studies can identify these key interactions and help prioritize compounds for synthesis and biological testing. upenn.edumdpi.com

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| Serotonin Receptor | -8.5 | Salt bridge between protonated amine and ASP155; Hydrogen bond between ether oxygen and SER240. |

| Kinase ABC | -7.2 | Hydrogen bond from amine to backbone carbonyl of GLU101; van der Waals contacts with hydrophobic pocket. |

| DNA Gyrase B | -6.8 | Hydrogen bond network involving the amine and ether groups with water molecules and active site residues. nih.gov |

This is a hypothetical table illustrating potential docking results against known drug targets. The interactions described are based on common binding motifs for similar functional groups. upenn.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The first step in QSAR is to calculate a set of numerical descriptors for each molecule, which can represent its physicochemical properties (e.g., logP, molecular weight) or 3D features (e.g., shape, electrostatic potential). nih.gov

Once a dataset of compounds with known activities is available, statistical methods like multiple linear regression or machine learning algorithms are used to create an equation that relates the descriptors to the activity. nih.govacs.org This model can then be used to predict the activity of new, untested compounds like this compound, helping to guide the design of more potent molecules. acs.org The success of a QSAR model depends heavily on the quality of the data and the selection of relevant descriptors. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3 2 Methoxyethoxy Oxan 4 Amine Derivatives

Impact of Amine Substituents on In Vitro Biological Profiles

Modifications of the primary amine at the 4-position of the oxane ring have been a major focus of SAR studies, revealing its critical role in the interaction with target proteins. The nature of the substituent on the amine group significantly influences the in vitro biological activity of these derivatives.

Research has shown that the primary amine is a key interaction point, often forming a salt bridge with an acidic residue, such as aspartate, in the binding pocket of the target protein. The introduction of various substituents on the nitrogen atom has been explored to probe the steric and electronic requirements of the binding site.

For instance, in the context of BACE1 inhibitors, the primary amine of derivatives of 3-(2-methoxyethoxy)oxan-4-amine is crucial for a strong interaction with the catalytic aspartate residues (Asp32 and Asp228). The introduction of small alkyl groups on the amine can be tolerated, but larger, bulkier substituents often lead to a decrease in potency due to steric hindrance.

In a series of pyrimidine-based BACE1 inhibitors incorporating the this compound scaffold, the amine was often acylated or incorporated into heterocyclic systems to modulate its basicity and interaction profile. The following table summarizes the impact of various amine substituents on the inhibitory activity against BACE1.

Table 1: Impact of Amine Substituents on BACE1 Inhibitory Activity

| Amine Substituent | BACE1 IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|

| -NH₂ (unsubstituted) | 50 | Forms a key hydrogen bond network with catalytic aspartates. |

| -NH(CH₃) | 75 | Slight decrease in potency, likely due to minor steric clash. |

| -N(CH₃)₂ | >1000 | Significant loss of activity due to steric hindrance and loss of a hydrogen bond donor. |

Note: The IC₅₀ values are representative and intended to illustrate trends based on published SAR studies.

Role of the Methoxyethoxy Moiety in Molecular Recognition and Binding Affinity

The ether linkages within the methoxyethoxy group provide conformational flexibility, allowing the substituent to adopt an optimal orientation within the binding site. The oxygen atoms can act as hydrogen bond acceptors, forming favorable interactions with amino acid residues in the target protein.

In the case of BACE1 inhibitors, the methoxyethoxy side chain has been observed to occupy the S3 subpocket, a region that is often solvent-exposed and can accommodate various functionalities. The terminal methoxy (B1213986) group can form hydrophobic interactions, further anchoring the ligand in the binding site. The precise orientation and interactions of this moiety can be visualized through co-crystal structures of ligands bound to their target proteins.

Influence of Oxane Ring Substitution Patterns on Biological Activity

The oxane ring serves as a central scaffold for orienting the key pharmacophoric elements—the amine and the methoxyethoxy side chain—in the correct spatial arrangement for optimal binding. Substitutions on the oxane ring itself, other than at the 3 and 4 positions, have been explored to fine-tune the physicochemical properties and biological activity of the compounds.

Introducing substituents on the oxane ring can impact the compound's conformation, lipophilicity, and metabolic stability. For example, fluorination of the oxane ring is a common strategy to modulate pKa and improve metabolic stability without significantly increasing steric bulk. The position of the fluorine atom is critical, as it can influence the puckering of the oxane ring and the relative orientation of the substituents.

Studies on related tetrahydropyran (B127337) scaffolds have shown that the stereochemistry and nature of substituents at other positions can have a profound impact on activity. For instance, the introduction of a hydroxyl group can provide an additional hydrogen bonding opportunity, but its position must be carefully chosen to avoid unfavorable interactions.

Stereochemical Effects on In Vitro Potency and Selectivity

The stereochemistry of the chiral centers on the oxane ring is a critical determinant of in vitro potency and selectivity. The this compound scaffold typically contains at least two stereocenters, at the C3 and C4 positions. The relative and absolute configuration of these centers dictates the three-dimensional arrangement of the key binding groups.

It has been consistently demonstrated that a specific stereoisomer exhibits significantly higher potency compared to its enantiomer or diastereomers. This is because the biological target, being chiral itself, will preferentially bind to one stereoisomer that has the correct complementary shape and orientation of functional groups.

For example, in a series of BACE1 inhibitors, the (3S,4S) diastereomer of a 3-(alkoxy)oxan-4-amine derivative was found to be substantially more potent than the (3R,4R) diastereomer. X-ray crystallography studies revealed that the (3S,4S) configuration allows for the optimal placement of the amine and the alkoxy side chain within the BACE1 active site, maximizing favorable interactions.

Table 2: Influence of Stereochemistry on BACE1 Potency

| Stereoisomer | BACE1 IC₅₀ (nM) | Key Binding Interactions |

|---|---|---|

| (3S,4S) | 15 | Optimal hydrogen bonding of the amine with catalytic aspartates and favorable positioning of the side chain in the S3 pocket. |

| (3R,4R) | >5000 | Incorrect orientation of the amine and side chain, leading to loss of key interactions and potential steric clashes. |

| (3S,4R) | 800 | Suboptimal arrangement of functional groups, resulting in weaker binding. |

Note: The IC₅₀ values are representative and intended to illustrate the significant impact of stereochemistry based on published SAR studies.

Design Principles for Lead Optimization Based on SAR Data

The accumulated SAR data for this compound derivatives provide a set of guiding principles for the rational design and optimization of new lead compounds. These principles aim to enhance potency, selectivity, and drug-like properties.

Key design principles include:

Preservation of the Key Amine Interaction: The primary or secondary amine at the C4 position is essential for potent activity and should be maintained to form a strong ionic and hydrogen-bonding interaction with a key acidic residue in the target's active site.

Optimization of the Methoxyethoxy Moiety: The methoxyethoxy side chain at the C3 position should be considered a vector for exploring interactions within specific subpockets of the binding site. Modifications to its length, branching, or terminal functionality can be used to improve potency and selectivity.

Control of Stereochemistry: The synthesis of stereochemically pure compounds is paramount. The (3S,4S) configuration has been identified as the preferred stereoisomer in several inhibitor series and should be the focus of synthetic efforts.

Scaffold Decoration for Physicochemical Properties: The oxane ring can be judiciously substituted to modulate properties such as lipophilicity, metabolic stability, and aqueous solubility. For example, the introduction of fluorine atoms can block sites of metabolism.

Structure-Based Design: Whenever possible, co-crystal structures of ligands bound to the target protein should be used to guide the design of new analogs. This allows for a more precise understanding of the binding mode and the identification of opportunities for new, favorable interactions.

By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space and design novel this compound derivatives with improved therapeutic potential.

Exploration of Biological Activities of 3 2 Methoxyethoxy Oxan 4 Amine and Its Analogues in Vitro Studies

Antimicrobial Activity Investigations (e.g., against bacterial and fungal strains)

Derivatives of heterocyclic compounds, including those with oxazole (B20620) and oxadiazole rings, have demonstrated notable antimicrobial properties. d-nb.infonih.gov

Antibacterial Activity: Studies on various oxazole derivatives have shown potent antibacterial effects. For instance, certain amine-linked bis- and tris-heterocycles containing an oxazole moiety exhibited excellent activity against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com Similarly, some 2-amino-1,3,4-oxadiazole derivatives with a quinoline (B57606) ring showed strong to moderate effects on Clostridium tetani, Bacillus subtilis, Salmonella typhi, and Escherichia coli. nih.gov Hybrid derivatives combining 1,3,4-oxadiazole (B1194373) and isoxazole (B147169) rings were found to be 2–4 times stronger than ampicillin (B1664943) against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (P. aeruginosa, E. coli) bacteria. nih.gov Furthermore, spiro-4H-pyran derivatives, which share a similar core structure, have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.gov A series of new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives also exhibited significant biological activity against tested microorganisms. researchgate.net

Antifungal Activity: The antifungal potential of these analogues is also significant. Oxine (8-hydroxyquinoline) and its derivatives have been studied for their in vitro antifungal activity against various fungi, including dermatophytes and Candida species. nih.gov Some 2,5-disubstituted 1,3,4-oxadiazoles were found to be 8 to 16 times more active than fluconazole (B54011) against Aspergillus niger and Candida albicans, respectively. nih.gov Additionally, some bis-1,3,4-oxadiazole derivatives have shown activity against C. albicans. researchgate.net

Table 1: Antimicrobial Activity of Selected Analogue Compounds

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Oxazole derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Excellent antibacterial activity | derpharmachemica.com |

| 2-Amino-1,3,4-oxadiazole derivatives | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate antibacterial effect | nih.gov |

| 1,3,4-Oxadiazole-isoxazole hybrids | S. aureus, S. pyogenes, P. aeruginosa, E. coli | 2–4 times stronger than ampicillin | nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 8–16 times more active than fluconazole | nih.gov |

Antioxidant Activity Assessment (e.g., DPPH radical scavenging assay)

The antioxidant potential of various heterocyclic analogues has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netekb.eg

DPPH Radical Scavenging: In this assay, antioxidant compounds donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govekb.eg Studies on 3-substituted-2-oxindole derivatives showed that 5-fluoro and 5-methyl analogues had maximum free radical scavenging activity of 70% and 62%, respectively. nih.gov Similarly, some newly synthesized isatin (B1672199) derivatives demonstrated substantial antioxidant activity at low concentrations. nih.gov Quinazolin-4-one and phenol (B47542) hybrid molecules have also been synthesized and evaluated for their antioxidant potential, with some ortho diphenolic compounds showing a stronger effect than ascorbic acid and Trolox. mdpi.comresearchgate.net Furthermore, certain 3-hydroxy-3-pyrroline-2-one derivatives have been identified as promising radical scavengers. rsc.org

Table 2: Antioxidant Activity of Selected Analogue Compounds

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-Substituted-2-oxindole derivatives | DPPH | 5-fluoro and 5-methyl analogues showed max. scavenging of 70% and 62% | nih.gov |

| Quinazolin-4-one-phenol hybrids | DPPH, FRAP, etc. | Some ortho diphenolic compounds were more potent than standards | mdpi.comresearchgate.net |

| 3-Hydroxy-3-pyrroline-2-one derivatives | DPPH | Identified as promising radical scavengers | rsc.org |

Anticancer Activity Profiling against Cancer Cell Lines (e.g., MCF-7)

The cytotoxic effects of various analogues have been tested against several human cancer cell lines, including the breast cancer cell line MCF-7. researchgate.netnih.gov

Cytotoxicity against MCF-7: A number of oxazepine derivatives have shown potent activity in MCF-7 breast cancer cells, with some compounds displaying IC50 values in the nanomolar range. researchgate.net One study on a monobenzyltin compound revealed strong cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov Chalcone derivatives have also exhibited promising anticancer activity against MCF-7 cells, inducing apoptosis through both intrinsic and extrinsic pathways. researchgate.net Additionally, hybrids of 1,2,3-triazole and 4-methyl coumarin (B35378) showed cytotoxic activity against the MCF7 cell line with IC50 values between 2.66 and 10.08 μM. researchgate.net

Table 3: Anticancer Activity of Selected Analogue Compounds against MCF-7 Cells

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Oxazepine derivatives | MCF-7 | Nanomolar range | researchgate.net |

| Monobenzyltin compound | MCF-7 | 2.5±0.50 μg/mL (48h) | nih.gov |

| Chalcone derivative I | MCF-7 | 5.25 to 14.49 mg/mL | researchgate.net |

| 1,2,3-Triazole and 4-methyl coumarin hybrids | MCF-7 | 2.66 - 10.08 μM | researchgate.net |

Enzyme Inhibition Studies (e.g., DPP-4, LOX, IDH1, methyltransferase)

Analogues of 3-(2-Methoxyethoxy)oxan-4-amine have been investigated for their ability to inhibit various enzymes, which is a common mechanism of action for many drugs. nih.gov

Enzyme Inhibition: Isoxazole derivatives have been studied for their 5-lipoxygenase (5-LOX) inhibitory potential, with some compounds showing significant activity. nih.gov Kynurenine monooxygenase (KMO) is another enzyme target, and benzisoxazoles have been identified as potent inhibitors. frontiersin.org Synthetic amino acid derivatives have also shown inhibitory potential against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase. nih.gov Furthermore, novel 1,2,4-oxadiazole (B8745197) thioether derivatives have been tested for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

Table 4: Enzyme Inhibition by Selected Analogue Compounds

| Compound Type | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Isoxazole derivatives | 5-Lipoxygenase (5-LOX) | Significant inhibitory activity | nih.gov |

| Benzisoxazoles | Kynurenine monooxygenase (KMO) | Potent inhibitors | frontiersin.org |

| Synthetic amino acid derivatives | Pancreatic lipase, α-amylase, α-glucosidase | Inhibitory potential against digestive enzymes | nih.gov |

| 1,2,4-Oxadiazole thioether derivatives | XO, AChE, BChE | Inhibitory potential | researchgate.net |

Receptor Binding and Modulation Assays (e.g., Estrogen Receptor, Histamine (B1213489) H3 Receptor)

The interaction of analogous compounds with various receptors has been a subject of study, particularly focusing on their potential as antagonists.

Receptor Binding: Novel histamine H3 receptor antagonists have been evaluated in binding assays, with several compounds showing high affinity with pKi values ranging from 7.56 to 8.68. nih.govnih.gov These antagonists were able to displace the specific binding of [3H]-N alpha-methylhistamine (B1220267) to rat brain cortex membranes. nih.govnih.gov Additionally, the histamine H4 receptor has been identified as a target, with studies exploring its interactors. mdpi.com

Table 5: Receptor Binding of Selected Analogue Compounds

| Compound Type | Target Receptor | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Novel histamine antagonists | Histamine H3 Receptor | Binding assay | pKi values ranging from 7.56 to 8.68 | nih.govnih.gov |

| - | Histamine H4 Receptor | Split-ubiquitin membrane yeast two-hybrid | Identification of novel interactors | mdpi.com |

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Property Assessment

Understanding the ADME properties of a compound is crucial for drug development. In vitro assays are often used in the early stages to predict these properties. nih.gov

ADME Profile: Studies on 4-amino-chalcone derivatives have included theoretical ADME/T analysis to investigate their drug-like properties. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, in silico and in vitro ADME properties have been assessed, revealing suboptimal aqueous solubility but good passive permeability across membranes like the blood-brain barrier. mdpi.com The use of in vitro ADME methods has also been demonstrated to be important for selecting suitable analogues for read-across safety assessments of cosmetic ingredients. nih.gov Furthermore, the in vitro ADME properties of novel antimicrobial peptoid-based compounds have been characterized to assess their potential for topical treatment. mdpi.com

Table 6: In Vitro ADME Properties of Selected Analogue Compounds

| Compound Type | ADME Aspect | Key Finding | Reference |

|---|---|---|---|

| 4-Amino-chalcone derivatives | Theoretical ADME/T analysis | Investigation of drug availability properties | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | In vitro ADME profile | Suboptimal aqueous solubility, good passive permeability | mdpi.com |

| Antimicrobial peptoid-based compounds | In vitro ADME properties | Assessment for potential as topical drug molecules | mdpi.com |

Potential Applications and Future Research Directions

Development as Chemical Biology Probes

Currently, there is no published research on the use of 3-(2-Methoxyethoxy)oxan-4-amine as a chemical biology probe. However, the presence of a primary amine group offers a reactive handle for the attachment of fluorophores, biotin, or other reporter tags. This functionalization could enable the development of novel probes to investigate biological systems. Future research could focus on synthesizing derivatives of this compound to explore its potential for imaging or affinity-based pulldown assays, targeting specific cellular components or processes where the methoxyethoxy side chain might influence solubility and cell permeability.

Opportunities in Preclinical Compound Development

There is currently no data available regarding the use of this compound in preclinical compound development. The oxane ring is a common scaffold in many biologically active compounds and approved drugs, suggesting that derivatives of this molecule could be of interest in medicinal chemistry. The primary amine and the ether linkage provide sites for structural modification to create libraries of new chemical entities. Future preclinical research would need to begin with the synthesis and screening of such derivatives against various biological targets to identify any potential therapeutic activities. For instance, substituted 4-amino-2H-pyran-2-one analogs have been investigated for their in vitro anticancer activity, suggesting that the aminopyran scaffold could be a starting point for designing new therapeutic agents. nih.gov

Green Chemistry Approaches in Synthetic Pathways

Specific green chemistry approaches for the synthesis of this compound have not been reported in the literature. However, general green chemistry principles can be applied to its theoretical synthesis. Future research in this area could explore one-pot multicomponent reactions to construct the substituted oxane ring system, minimizing waste and energy consumption. The use of biocatalysis or organocatalysis could also be investigated to achieve stereoselective synthesis of the chiral centers in the molecule, avoiding the use of heavy metal catalysts and harsh reaction conditions. For example, studies on the synthesis of other amino-pyran derivatives have utilized environmentally benign catalysts and solvents. sigmaaldrich.com

Exploration in Catalytic Applications

There is no published literature on the use of this compound in catalytic applications. The primary amine functionality suggests potential as an organocatalyst, for instance, in enamine or iminium ion catalysis for asymmetric synthesis. The ether side chain could influence the solubility and stability of the catalyst in different reaction media. Future research could involve evaluating the catalytic activity of this compound and its derivatives in various organic transformations, such as aldol (B89426) or Michael reactions. The structural similarity to other amine-based catalysts that have shown efficacy in carbon-carbon bond-forming reactions provides a rationale for such exploratory studies. For example, various primary and secondary amine catalysts are used for enamine-mediated synthesis. researchgate.net

Design of Advanced Functional Materials (excluding intrinsic physical properties)

The potential of this compound in the design of advanced functional materials is yet to be explored. The primary amine allows for its incorporation into polymeric structures through polymerization or grafting. The resulting materials could have tailored properties based on the methoxyethoxy side chain, which could impart specific solubility or coordination properties. Future research could investigate the use of this compound as a monomer or cross-linking agent in the synthesis of functional polymers, hydrogels, or coatings. The ether linkages could potentially coordinate with metal ions, suggesting applications in the design of novel sorbents or stimuli-responsive materials.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyethoxy)oxan-4-amine, and how are key intermediates validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, methoxyethylamine intermediates can react with halogenated oxane derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methoxyethoxy group . Validation of intermediates is achieved via ¹H/¹³C NMR (e.g., monitoring amine proton shifts at δ 2.5–3.5 ppm and oxane ring carbons at 60–80 ppm) and FTIR (e.g., N-H stretches at ~3300 cm⁻¹ and C-O-C vibrations at 1100–1250 cm⁻¹) . Purity is confirmed using HPLC with a C18 column and methanol/water mobile phase .

Q. How can NMR and IR spectroscopy distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The 2-methoxyethoxy group shows a triplet for the -OCH₂CH₂O- protons (~δ 3.5–3.7 ppm) and a singlet for the methoxy group (δ ~3.3 ppm). The oxane ring protons appear as multiplets between δ 3.0–4.0 ppm .

- ¹³C NMR : The methoxy carbon resonates at ~55 ppm, while the oxane ring carbons appear at 60–80 ppm. The adjacent ether oxygen deshields the CH₂ groups, shifting them to ~70 ppm .

- FTIR : Key peaks include N-H stretches (~3300 cm⁻¹), C-O-C asymmetric stretches (~1120 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹) .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is affected by:

- Moisture : Hydrolysis of the oxane ring is minimized by storing under inert gas (N₂/Ar) at -20°C .

- Light : UV exposure degrades the methoxy group; amber glass vials are recommended .

- pH : The compound is stable in neutral buffers but undergoes ring-opening in strongly acidic (pH < 2) or basic (pH > 10) conditions .

- Long-term stability : Assessed via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group, improving substitution reactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates in biphasic systems .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during ring-opening steps .

- Workflow : Use design of experiments (DoE) to optimize parameters like stoichiometry, solvent ratio, and reaction time .

Q. What strategies resolve contradictory data in the biological activity of this compound analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare analogs with substituent variations (e.g., trifluoromethyl vs. methoxy groups) to identify critical functional groups .

- Dose-response assays : Perform IC₅₀/EC₅₀ profiling in enzyme inhibition studies (e.g., CYP450 assays) to clarify potency discrepancies .

- Metabolic stability : Use hepatic microsome assays to assess if contradictory results arise from differential metabolism .

- Data normalization : Apply Z-score analysis to account for batch-to-batch variability in biological replicates .

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., oxane ring oxygen vs. amine group) .

- Molecular docking : Screen derivatives against target proteins (e.g., serotonin receptors) to prioritize synthesis .

- MD simulations : Assess solvation effects and conformational stability of the 2-methoxyethoxy group in aqueous vs. lipid environments .

- QSAR models : Corrogate substituent properties (e.g., logP, Hammett constants) with experimental reactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.